(R)-6,7-Dichloro-chroman-4-ylamine
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Overview
Description
®-6,7-Dichloro-chroman-4-ylamine is a chiral compound with significant interest in various fields of scientific research. This compound features a chroman ring system substituted with chlorine atoms at the 6 and 7 positions and an amine group at the 4 position. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,7-Dichloro-chroman-4-ylamine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of ®-6,7-Dichloro-chroman-4-ylamine often employs large-scale organic synthesis techniques. These methods include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may involve the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
®-6,7-Dichloro-chroman-4-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while substitution reactions can produce a variety of functionalized chroman compounds .
Scientific Research Applications
®-6,7-Dichloro-chroman-4-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-6,7-Dichloro-chroman-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-6,7-Dichloro-chroman-4-ylamine include other substituted chroman derivatives, such as:
- 6,7-Dichloro-chroman-4-ol
- 6,7-Dichloro-chroman-4-one
- 6,7-Dichloro-chroman-4-carboxylic acid .
Uniqueness
What sets ®-6,7-Dichloro-chroman-4-ylamine apart is its chiral nature and the specific positioning of the chlorine atoms and amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
(4R)-6,7-dichloro-3,4-dihydro-2H-chromen-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMTUJCOCFPESV-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC(=C(C=C2[C@@H]1N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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